N-(2-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide
Overview
Description
N-(2-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide, also known as CFN-99554, is a small molecule inhibitor that has been extensively studied for its potential use as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide involves the inhibition of a specific enzyme called phosphodiesterase 10A (PDE10A), which plays a critical role in the regulation of intracellular signaling pathways. By inhibiting PDE10A, this compound increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers involved in various cellular processes. The increased levels of cAMP and cGMP lead to downstream effects that ultimately result in the observed biological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, reduction of inflammation, improvement of cognitive function, and modulation of neurotransmitter release. These effects are mediated by the inhibition of PDE10A and the resulting increase in cAMP and cGMP levels.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide for lab experiments is its high purity and yield, which make it suitable for further research and development. Another advantage is its specificity for PDE10A, which allows for the selective inhibition of this enzyme without affecting other enzymes or pathways. However, one limitation of this compound is its relatively low solubility, which can make it challenging to use in certain experimental setups.
Future Directions
There are several future directions for the research and development of N-(2-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the further characterization of the biochemical and physiological effects of this compound, including its effects on different cell types and in different disease models. Additionally, the development of more potent and selective PDE10A inhibitors based on the structure of this compound could lead to the development of more effective therapeutic agents for various diseases.
Scientific Research Applications
N-(2-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammatory diseases, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In inflammatory disease research, this compound has been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. In neurological disorder research, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(3-fluorophenyl)oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O2/c16-13-7-2-1-4-10(13)9-18-14(20)15(21)19-12-6-3-5-11(17)8-12/h1-8H,9H2,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEENNRDBENMTPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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